4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one, commonly known as AMN082, is a selective agonist of the metabotropic glutamate receptor subtype 7 (mGluR7). It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders, such as anxiety, depression, and schizophrenia.
Scientific Research Applications
Anti-Proliferative Activity
A study conducted by Al‐Sehemi et al. (2017) explored the anti-proliferative activity of novel naproxen derivatives, which are structurally similar to 4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one. The derivatives were synthesized and characterized, and their biological activities were evaluated against MCF-7 cells. The study emphasized the influence of electron withdrawing and donating groups on biological activity, revealing that certain derivatives demonstrated strong anti-proliferative activity (Al‐Sehemi et al., 2017).
Analgesic Activity
In research by Takagi et al. (1987), derivatives of 4-amino-1,2-dihydro-5-(2-hydroxyphenyl)-3H-pyrazol-3-ones, which are structurally related to the compound , were synthesized and evaluated for their analgesic activity. The study found that these compounds exhibited superior analgesic activity compared to aminopyrine, a known pain reliever (Takagi et al., 1987).
Fluorescent Chemosensor Development
Asiri et al. (2018) reported on the synthesis of a compound similar to 4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one, which was used as a fluorescent chemosensor. This compound demonstrated high selectivity and sensitivity for detecting Al3+ ions, indicating potential applications in chemical sensing technologies (Asiri et al., 2018).
Corrosion Inhibition
Emregül and Hayvalı (2006) studied a Schiff base derivative, similar to the compound of interest, for its potential in inhibiting steel corrosion in acidic environments. The study revealed that the synthesized compound significantly retarded the corrosion rate, suggesting potential applications in material science and engineering (Emregül & Hayvalı, 2006).
Antibacterial and Antifungal Screening
Goel et al. (2014) synthesized pyrazole derivatives, structurally akin to 4-(3-aminopropyl)-5-(3-methoxy-2-naphthyl)-1,2-dihydro-3H-pyrazol-3-one, and evaluated their antibacterial and antifungal properties. The compounds showed considerable antifungal activity, highlighting their potential in developing new antimicrobial agents (Goel et al., 2014).
properties
IUPAC Name |
4-(3-aminopropyl)-5-(3-methoxynaphthalen-2-yl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-15-10-12-6-3-2-5-11(12)9-14(15)16-13(7-4-8-18)17(21)20-19-16/h2-3,5-6,9-10H,4,7-8,18H2,1H3,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYFZUFLMNZUHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C3=C(C(=O)NN3)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-5-(3-methoxynaphthalen-2-yl)-1,2-dihydropyrazol-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.